molecular formula C15H15ClN2O3S2 B4433027 1-benzoyl-4-[(5-chloro-2-thienyl)sulfonyl]piperazine

1-benzoyl-4-[(5-chloro-2-thienyl)sulfonyl]piperazine

Cat. No. B4433027
M. Wt: 370.9 g/mol
InChI Key: WWIDVBYIHJEGOD-UHFFFAOYSA-N
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Description

Research on piperazine derivatives, including compounds structurally related to "1-benzoyl-4-[(5-chloro-2-thienyl)sulfonyl]piperazine," focuses on their synthesis, potential as therapeutic agents, molecular structure, and diverse biological activities. These compounds have been explored for their enzyme inhibitory activity, antimicrobial properties, and potential utility as therapeutic agents due to their diverse chemical structures and biological functionalities.

Synthesis Analysis

The synthesis of related piperazine derivatives often involves the treatment of secondary amines with sulfonyl chlorides to obtain various sulfonyl amines, which are then reacted with activated molecules like 2-furyl(1-piperazinyl)methanone derivatives in the presence of acetonitrile and K2CO3. This process leads to the formation of targeted derivatives with confirmed structures through EI-MS, IR, and 1H-NMR spectral analysis (Hussain et al., 2017).

Molecular Structure Analysis

Molecular structure studies of piperazine derivatives, including crystallographic analyses, reveal their crystallization behaviors and molecular geometries. For instance, 1-benzhydryl-4-methanesulfonyl-piperazine shows a monoclinic crystal class with a distorted tetrahedral geometry around the sulfur atom and the piperazine ring in a chair conformation (Naveen et al., 2007).

properties

IUPAC Name

[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S2/c16-13-6-7-14(22-13)23(20,21)18-10-8-17(9-11-18)15(19)12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIDVBYIHJEGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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